![molecular formula C14H16N2O2 B13871693 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine
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Overview
Description
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both methoxy and diamine functional groups
Preparation Methods
The synthesis of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzene derivative, followed by reduction to form the diamine group. The methoxy group can be introduced through electrophilic aromatic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts to improve yield and efficiency.
Chemical Reactions Analysis
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diamine group into nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to diamine groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include hydrochloric acid, hydrogen, and various catalysts. Major products formed depend on the specific reaction conditions but can include substituted benzene derivatives and other aromatic compounds.
Scientific Research Applications
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and diamine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine include:
N-arylbenzene-1,2-diamines: These compounds share the diamine functional group and have similar reactivity.
1-arylbenzimidazoles: These compounds are structurally related and have similar applications in research and industry. The uniqueness of this compound lies in its specific combination of methoxy and diamine groups, which confer distinct chemical properties and reactivity.
Biological Activity
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine, also known as a substituted aniline derivative, has garnered attention in recent years due to its potential biological activities. This compound exhibits a variety of pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a benzene ring with two amino groups and methoxy substituents, which are believed to influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with methoxy groups have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate potent antimicrobial effects, with some derivatives achieving MIC values as low as 0.98 µg/mL against S. aureus .
Anticancer Potential
The anticancer properties of similar compounds have been extensively studied. For example, certain derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 1.9 to 3.23 µg/mL, indicating their potential as effective anticancer agents .
The mechanism of action for the antimicrobial and anticancer activities of these derivatives often involves the inhibition of key biological pathways, including:
- DNA synthesis : Many aniline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and coupling reactions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Case Study: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of methoxy-substituted anilines, researchers found that the presence of methoxy groups significantly enhances the interaction with bacterial cell membranes. This study involved testing various concentrations against multiple strains, revealing a clear dose-response relationship .
Case Study: Anticancer Activity
Another study evaluated the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that compounds with specific substitutions on the aromatic ring exhibited higher cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications can be tailored to enhance therapeutic efficacy .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 0.98 | Staphylococcus aureus |
Compound A | 15 | Escherichia coli |
Compound B | 62.5 | Candida albicans |
Table 2: Anticancer Activity Against Cell Lines
Compound Name | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 2.3 | MCF-7 |
Compound C | 3.0 | HCT-116 |
Doxorubicin | 3.23 | MCF-7 |
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O2/c1-17-11-4-2-3-10(7-11)9-18-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3 |
InChI Key |
ZHMZIVKTHGPNMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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